D-m-Tyrosine

Description

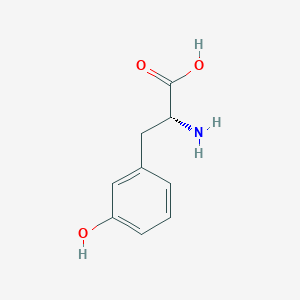

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019808 | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32140-49-1 | |

| Record name | D-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-m-Tyrosine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

D-m-Tyrosine, a non-proteinogenic amino acid, represents a unique molecular scaffold with significant potential in biomedical research and pharmaceutical development. As a stereoisomer of the naturally occurring L-tyrosine, its distinct structural configuration—the D-enantiomeric form with a hydroxyl group at the meta-position of the phenyl ring—confers upon it unique biochemical properties. This guide provides a comprehensive technical overview of D-m-Tyrosine, covering its fundamental chemical and physical properties, detailed structural elucidation, synthesis methodologies, and analytical protocols. Furthermore, we explore its current and potential applications as a biochemical probe and a versatile building block in drug discovery, offering insights into its role in the study of enzymatic pathways and the design of novel therapeutic agents.

Introduction: The Significance of D-m-Tyrosine

In the landscape of amino acid chemistry, isomers often exhibit profoundly different biological activities. D-m-Tyrosine, or (R)-2-amino-3-(3-hydroxyphenyl)propanoic acid, is a compelling example. Unlike its proteinogenic counterpart, L-tyrosine, D-m-Tyrosine is not incorporated into proteins during ribosomal synthesis.[1] This characteristic makes it an invaluable tool for probing enzymatic and metabolic pathways without interfering with normal protein translation.[1]

The structural uniqueness of D-m-Tyrosine lies in two key features: its D-configuration at the alpha-carbon and the meta-positioning of the hydroxyl group on the phenyl ring.[1] This contrasts with the para-hydroxyl group of the more common L-tyrosine.[1] These subtle yet critical differences dictate its interactions with biological targets and its metabolic fate.

One of the significant interests in D-m-Tyrosine stems from its potential role as a biomarker for oxidative stress. It is a rare tyrosine isomer that can be formed through the non-enzymatic free-radical hydroxylation of phenylalanine.[1] Its detection in biological systems can, therefore, be indicative of oxidative damage.

From a synthetic chemistry perspective, D-m-Tyrosine serves as a chiral precursor and a valuable building block in the development of novel pharmaceuticals. Its incorporation into peptides and other small molecules can enhance metabolic stability and modulate pharmacological activity. This guide aims to provide researchers and drug development professionals with a thorough understanding of the core chemical properties, structure, and practical applications of this intriguing molecule.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of the chemical and physical properties of D-m-Tyrosine is fundamental to its application in research and development.

Chemical Structure

The systematic IUPAC name for D-m-Tyrosine is (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid.[1] It is also known by several synonyms, including D-3-Hydroxyphenylalanine and D-meta-Tyrosine.[2]

Molecular Formula: C₉H₁₁NO₃[3]

Molecular Weight: 181.19 g/mol [2]

CAS Number: 32140-49-1[3]

Figure 1. 2D Chemical Structure of D-m-Tyrosine.

Physicochemical Data

The physicochemical properties of D-m-Tyrosine are summarized in the table below. These parameters are crucial for designing experimental conditions, including formulation, dissolution, and analytical method development.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [1][4] |

| Water Solubility | Sparingly soluble. Solubility is pH-dependent, increasing in acidic and alkaline conditions. Less than 0.5 g/L at neutral pH. | [5][6] |

| Solubility in Organic Solvents | Soluble in DMSO. Sparingly soluble in ethanol and methanol. | [5][7] |

| pKa | pK1: ~2.18 (carboxyl group), pK2: ~9.11 (amino group), pK3: ~10.6 (phenolic hydroxyl group) (Values for DL-Tyrosine) | [4] |

| LogP | -0.418 (estimated for DL-Tyrosine) | [4] |

Synthesis of D-m-Tyrosine

The synthesis of D-m-Tyrosine can be approached through various chemical and enzymatic routes. Chiral purity is a critical consideration in its preparation for biological and pharmaceutical applications.

Enzymatic Resolution of DL-m-Tyrosine

A common and efficient method for obtaining enantiomerically pure D-amino acids is through the enzymatic resolution of a racemic mixture. A patented method describes the preparation of D-tyrosine from DL-tyrosine, which can be adapted for the meta-isomer.[3]

Workflow for Enzymatic Synthesis of D-Tyrosine:

Sources

- 1. D-Tyrosine | 556-02-5 [chemicalbook.com]

- 2. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 3. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 4. DL-Tyrosine | 556-03-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. refp.cohlife.org [refp.cohlife.org]

An In-Depth Technical Guide to the Synthesis of D-m-Tyrosine via Enzymatic Kinetic Resolution of DL-m-Tyrosine

Abstract: D-m-Tyrosine, a non-proteinogenic amino acid, is a valuable chiral building block in modern drug discovery, imparting unique pharmacological properties to peptide-based therapeutics and other complex molecules. Its synthesis in enantiomerically pure form presents a significant challenge, necessitating a robust and scalable stereoselective strategy. This guide provides a comprehensive, field-proven methodology for the synthesis of D-m-Tyrosine starting from the racemic mixture, DL-m-Tyrosine. The core of this strategy is a classical enzymatic kinetic resolution, a technique revered for its high fidelity and environmental compatibility. We will detail the chemical derivatization of the racemate, the stereospecific enzymatic hydrolysis, the separation of enantiomers, and the final liberation of the target D-amino acid. This document is intended for researchers, chemists, and process development professionals seeking a practical and scalable solution for producing high-purity D-m-Tyrosine.

Strategic Overview: The Rationale for Enzymatic Resolution

Obtaining a single enantiomer from a racemic mixture is a central task in pharmaceutical chemistry. While several strategies exist, including asymmetric synthesis and chiral chromatography, enzymatic kinetic resolution of a derivatized racemate offers a compelling blend of efficiency, selectivity, and scalability.[1] The foundational principle is the remarkable stereospecificity of enzymes. In this workflow, we first convert the racemic DL-m-Tyrosine into a more suitable substrate, N-acetyl-DL-m-Tyrosine. An enzyme, L-aminoacylase, is then introduced. This biocatalyst acts as a chiral gatekeeper, selectively hydrolyzing the amide bond of the L-enantiomer (N-acetyl-L-m-Tyrosine) while leaving the D-enantiomer (N-acetyl-D-m-Tyrosine) untouched.[2]

This enzymatic step creates a divergent mixture of two chemically distinct species: a free amino acid (L-m-Tyrosine) and an acetylated amino acid (N-acetyl-D-m-Tyrosine). This difference in chemical properties is the key to their separation. Their differing solubilities in aqueous solutions at various pH levels allow for a straightforward and effective separation. Finally, a simple acid hydrolysis step removes the acetyl protecting group from N-acetyl-D-m-Tyrosine, yielding the desired D-m-Tyrosine product in high enantiomeric purity.

Figure 1: High-level workflow for the synthesis of D-m-Tyrosine.

Experimental Protocols & Methodologies

Step 1: N-Acetylation of Racemic DL-m-Tyrosine

Principle: The first step is to protect the amino group of both enantiomers through acetylation. This is crucial because the resulting N-acetyl derivative is an excellent substrate for the aminoacylase enzyme. The reaction is typically carried out using acetic anhydride in a weakly alkaline aqueous medium.[3][4] The alkali neutralizes the acetic acid byproduct, driving the reaction to completion.

Protocol:

-

Dissolution: Suspend 181.2 g (1.0 mol) of DL-m-Tyrosine in 1 L of deionized water in a 3 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter.

-

pH Adjustment: Cool the suspension to 10-15°C in an ice bath and slowly add 2 M sodium hydroxide solution until the DL-m-Tyrosine dissolves and the pH reaches approximately 9.0.

-

Acetylation: While maintaining the temperature below 20°C and the pH between 8.5-9.5, add 112.3 mL (1.2 mol) of acetic anhydride dropwise from the dropping funnel. Concurrently, add 2 M NaOH as needed to maintain the pH in the specified range. The addition should take approximately 2 hours.

-

Reaction Completion: After the addition is complete, continue stirring the solution at room temperature for an additional 1 hour.

-

Acidification & Isolation: Cool the reaction mixture to 0-5°C in an ice-salt bath. Slowly add 6 M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2. A voluminous white precipitate of N-acetyl-DL-m-Tyrosine will form.

-

Purification: Stir the slurry at 0-5°C for 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration, wash the filter cake with 500 mL of cold deionized water, and then with 200 mL of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

| Parameter | Typical Value | Notes |

| Starting Material | DL-m-Tyrosine | 1.0 mol |

| Reagent | Acetic Anhydride | 1.2 mol |

| Base | Sodium Hydroxide (2M) | As needed to maintain pH |

| Reaction pH | 8.5 - 9.5 | Critical for selective N-acetylation |

| Temperature | < 20°C | Minimizes byproduct formation |

| Expected Yield | 90-95% | ~201-212 g |

| Product | N-acetyl-DL-m-Tyrosine | White crystalline solid |

Table 1: Summary of Reaction Parameters for N-Acetylation.

Step 2: Enzymatic Kinetic Resolution

Principle: This is the core stereoselective step. Commercially available L-aminoacylase (e.g., from Aspergillus oryzae) exhibits high specificity for N-acetyl-L-amino acids.[5][6] It catalyzes the hydrolysis of N-acetyl-L-m-Tyrosine to L-m-Tyrosine and acetic acid, leaving N-acetyl-D-m-Tyrosine chemically unaltered.[2] The reaction is typically run at a physiological pH and mild temperature to ensure enzyme stability and activity.

Protocol:

-

Substrate Preparation: Dissolve 111.6 g (0.5 mol) of N-acetyl-DL-m-Tyrosine in 2 L of deionized water. Adjust the pH to 7.5 with a dilute lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution.

-

Enzyme Addition: Warm the solution to 37°C in a temperature-controlled water bath. Add a commercially available L-aminoacylase preparation (activity specified by the manufacturer, typically ~10,000 U).

-

Incubation: Gently stir the mixture at 37°C. The progress of the reaction can be monitored by observing the drop in pH (due to acetic acid formation) or by taking aliquots for chiral HPLC analysis. The reaction is typically complete within 24-48 hours, indicated by the hydrolysis of 50% of the starting material.

-

Enzyme Deactivation: Once the reaction is complete, heat the solution to 80°C for 15 minutes to denature and precipitate the enzyme. Alternatively, add activated charcoal and stir for 30 minutes.

-

Clarification: Cool the solution to room temperature and remove the denatured enzyme and/or charcoal by filtration through a pad of celite, yielding a clear solution containing L-m-Tyrosine and N-acetyl-D-m-Tyrosine.

Step 3: Separation of L-m-Tyrosine and N-Acetyl-D-m-Tyrosine

Principle: The separation leverages the significant difference in isoelectric points (pI) and thus pH-dependent solubility between the free amino acid (L-m-Tyrosine) and the N-acetylated D-enantiomer. L-m-Tyrosine is least soluble at its pI (~5.7), whereas N-acetyl-D-m-Tyrosine, with its acidic acetyl group, remains soluble at this pH but precipitates under strongly acidic conditions.

Protocol:

-

L-m-Tyrosine Precipitation: Take the clear filtrate from Step 2.2 and adjust the pH to 5.5 - 6.0 with glacial acetic acid. L-m-Tyrosine will precipitate out of the solution.

-

Isolation of L-m-Tyrosine: Cool the mixture to 4°C and allow it to stand for 4 hours to maximize crystallization. Collect the precipitated L-m-Tyrosine by vacuum filtration, wash with cold water, and dry. This is the "unwanted" enantiomer but should be saved for the racemization process (see Section 4).

-

N-Acetyl-D-m-Tyrosine Isolation: Take the filtrate from the previous step, which now contains the desired N-acetyl-D-m-Tyrosine. Transfer it to a flask and cool in an ice bath.

-

Acidification and Precipitation: Slowly add 6 M HCl until the pH drops to ~2.0. The N-acetyl-D-m-Tyrosine will precipitate as a white solid.

-

Purification: Stir the slurry at 4°C for 1 hour. Collect the product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum at 60°C.

Step 4: Acid Hydrolysis to Liberate D-m-Tyrosine

Principle: The final step is the removal of the N-acetyl protecting group to yield the free D-amino acid. This is readily accomplished by heating the N-acetyl-D-m-Tyrosine in a strong acid, which hydrolyzes the amide bond.

Protocol:

-

Reaction Setup: Place the dried N-acetyl-D-m-Tyrosine (from Step 2.3) in a round-bottom flask and add 3 M hydrochloric acid (approx. 10 mL per gram of starting material).

-

Hydrolysis: Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Solvent Removal: Cool the reaction mixture and remove the hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

Purification and Isolation: Dissolve the resulting crude solid in a minimum amount of hot deionized water. Neutralize the solution to pH 5.5 - 6.0 with a base such as ammonium hydroxide or dilute NaOH. The pure D-m-Tyrosine will crystallize out.

-

Final Steps: Cool the solution to 4°C to complete crystallization. Filter the product, wash with a small amount of cold water, followed by cold ethanol, and dry under vacuum.

Analytical Validation and Quality Control

Trustworthiness through Verification: A protocol is only as reliable as the methods used to verify its outcome. Rigorous analytical chemistry is non-negotiable to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final D-m-Tyrosine product.

Identity and Chemical Purity

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the final product. Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (approx. 275 nm).

Enantiomeric Purity (Enantiomeric Excess, e.e.)

Determining the enantiomeric excess is the most critical quality control step. This is almost exclusively performed using Chiral HPLC.[7]

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts differently with the D and L enantiomers, forming transient diastereomeric complexes of varying stability.[8] This difference in interaction strength results in different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are often highly effective for the direct analysis of underivatized amino acid enantiomers.[9]

Example Chiral HPLC Method:

| Parameter | Condition | Rationale / Notes |

| Column | Astec® CHIROBIOTIC® T | Teicoplanin-based CSP, excellent for underivatized amino acids.[9] |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | Methanol / Water / Formic Acid (e.g., 80:20:0.1 v/v/v) | Simple, LC-MS compatible mobile phase. Ratio can be optimized. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Temperature | 25°C | Temperature can be adjusted to improve resolution. |

| Detection | UV at 275 nm | Corresponds to the absorbance of the tyrosine aromatic ring. |

| Injection Volume | 10 µL | Standard volume. |

| Sample Prep | Dissolve in mobile phase (~0.1 mg/mL) | Ensure complete dissolution. |

Table 2: Example Chiral HPLC Conditions for m-Tyrosine Enantiomer Separation.

The enantiomeric excess (e.e.) is calculated from the peak areas of the D and L enantiomers in the chromatogram using the formula: e.e. (%) = ([AreaD - AreaL] / [AreaD + AreaL]) x 100

A successful synthesis should yield D-m-Tyrosine with an e.e. of >99%.

Process Optimization: The Racemization Loop

Expertise in Practice: In an industrial or large-scale laboratory setting, discarding 50% of the starting material as the unwanted L-enantiomer is economically unviable. A key process optimization is to recover the L-m-Tyrosine (from Step 2.3) and convert it back into the racemic DL-m-Tyrosine. This is achieved through a process called racemization. The racemized material can then be fed back into the N-acetylation step, creating a closed-loop process that theoretically allows for a near-100% conversion of the starting material.

Principle of Racemization: Racemization involves the conversion of a pure enantiomer into an equal mixture of both enantiomers.[10] For amino acids, this can often be achieved by heating in the presence of an acid or base, which facilitates the reversible removal and re-addition of the alpha-proton via a planar, achiral intermediate (e.g., an enolate). A particularly effective method for tyrosine involves heating with acetic anhydride in an acetic acid solvent.[11]

Protocol for Racemization of L-m-Tyrosine:

-

Setup: In a flask equipped with a reflux condenser, add the recovered L-m-Tyrosine.

-

Reagents: For each gram of L-m-Tyrosine, add 5 mL of glacial acetic acid and 0.5 molar equivalents of acetic anhydride.

-

Reaction: Heat the mixture to 80-90°C with stirring for approximately 4 hours.

-

Workup: Cool the reaction mixture and isolate the resulting DL-m-Tyrosine by precipitation and filtration. The product can then be re-introduced into the main synthesis workflow at Step 1.

Figure 2: The racemization loop for maximizing yield.

Conclusion

The synthesis of enantiomerically pure D-m-Tyrosine from its racemic precursor is a well-defined process that hinges on the precision of enzymatic kinetic resolution. By converting the racemate to its N-acetyl derivative, the stereospecificity of L-aminoacylase can be exploited to cleanly separate the two enantiomeric pathways. The subsequent separation and hydrolysis steps are robust and rely on fundamental chemical principles. For process efficiency, the integration of a racemization loop for the unwanted L-enantiomer is critical. This guide provides the foundational protocols and the underlying scientific rationale necessary for researchers and developers to successfully implement this synthesis, ensuring a final product with the high chemical and enantiomeric purity required for advanced pharmaceutical applications.

References

-

Bada, J. L. (1994). Racemization of Tyrosine in the Insoluble Protein Fraction of Brunescent Aging Human Lenses. Journal of Biological Chemistry. Available at: [Link]

- Google Patents (2005). CN1594283A - Process for preparing N-acetyl-L-tyrosine.

- Google Patents (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

Bada, J. L. (1994). Racemization of Tyrosine in the Insoluble Protein Fraction of Brunescent Aging Human Lenses*. ResearchGate. Available at: [Link]

- Google Patents (2012). CN102827018A - Preparation method of N-acetyl-L-tyrosine.

-

Wikipedia. Racemization. Wikipedia. Available at: [Link]

-

Zhang, Y. et al. (2009). Study on the racemization of L-tyrosine. ResearchGate. Available at: [Link]

-

Hefnawy, M. & Al-Majed, A. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. ResearchGate. Available at: [Link]

- Google Patents (2007). CN1900298A - Method for preparing D-tyrosine by enzyme method.

-

MASONACO. Separation of m/p-tyrosines. MASONACO. Available at: [Link]

-

Wikipedia. Aminoacylase. Wikipedia. Available at: [Link]

-

Shinitzky, M. et al. (2007). Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures. PubMed. Available at: [Link]

-

Kumar, P. et al. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. PubMed. Available at: [Link]

-

Topall, G. & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs. PubMed. Available at: [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

-

Carboni, C. et al. (2006). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... ResearchGate. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chibata, I. et al. (1957). Studies on Amino Acids. VIII. Studies on the Enzymatic Resolution (VII). Specificity of Mold Acylase*. J-Stage. Available at: [Link]

-

Nakazawa, H. et al. (2005). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

-

Carboni, C. et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. Available at: [Link]

-

Druml, W. et al. (1991). Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. Hepatology. Available at: [Link]

-

Chibata, I. et al. (1957). Studies on Amino Acids: V. Studies on the Enzymatic Resolution (IV). Enzymatic Resolution of dl-Methionine. J-Stage. Available at: [Link]

-

Michi, K. & Nonaka, H. (1955). Part III. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine. J-Stage. Available at: [Link]

-

Patsnap Synapse (2024). What is the mechanism of N-acetyl-L-tyrosine?. Patsnap Synapse. Available at: [Link]

-

Singh, S. et al. (2014). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water)... ResearchGate. Available at: [Link]

-

Chen, Y. et al. (2020). Insight into the Substrate Specificity of Lactobacillus paracasei Aspartate Ammonia-Lyase. MDPI. Available at: [Link]

-

ResearchGate (2002). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. ResearchGate. Available at: [Link]

-

Tengg, M. et al. (2015). Analytical methods for the separation of tyrosine as a substrate and... ResearchGate. Available at: [Link]

-

Watts, K. T. et al. (2006). Discovery of a substrate selectivity switch in tyrosine ammonia-lyase, a member of the aromatic amino acid lyase family. PubMed. Available at: [Link]

-

Le, V. et al. (2018). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. Available at: [Link]

-

Louie, G. V. et al. (2006). Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases. PMC - NIH. Available at: [Link]

-

Wang, T. S. & Vida, J. A. (1974). Synthesis of dl-3-(hydroxymethyl)tyrosine. PubMed. Available at: [Link]

Sources

- 1. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 2. Aminoacylase - Wikipedia [en.wikipedia.org]

- 3. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 4. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Racemization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D-m-Tyrosine Metabolic Pathway

Abstract

The study of D-amino acids has transitioned from a niche area of microbiology to a frontier in mammalian physiology, neuroscience, and drug development. Once considered "unnatural" enantiomers, specific D-amino acids are now recognized as potent, endogenously regulated signaling molecules. This guide provides a comprehensive technical analysis of the metabolic pathway of D-meta-Tyrosine (D-m-Tyrosine), a positional isomer of the well-known L-Tyrosine. While research into D-m-Tyrosine is less extensive than for its para-isomer, its putative pathway represents a fascinating intersection of D-amino acid catabolism and aromatic compound metabolism, with significant implications for neuropharmacology and biomarker discovery. This document offers researchers, scientists, and drug development professionals a synthesized framework of the core metabolic pathway, detailed analytical methodologies for its investigation, and insights into its potential therapeutic relevance.

Introduction: The Emerging Significance of Tyrosine Isomers

L-para-Tyrosine (L-p-Tyrosine) is a cornerstone of biochemistry, serving as a proteinogenic amino acid and the direct precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine.[1][2] Its synthesis and degradation are tightly regulated, and dysregulation is linked to numerous neurological disorders, including Parkinson's disease.[1][3] However, the biological matrix is more complex, containing various isomers, including D-enantiomers and positional isomers (ortho-, meta-, and para-).

D-m-Tyrosine is a non-proteinogenic amino acid characterized by a hydroxyl group at the meta-position of the phenyl ring. Its presence in biological systems is likely attributable to two primary sources: the metabolic activity of gut microbiota and exogenous dietary intake.[4] Understanding its metabolic fate is crucial, as the resulting catabolites may possess unique biological activities, acting as neuromodulators, "false" neurotransmitters, or inhibitors of key enzymatic pathways.[5][6] This guide will construct a putative metabolic pathway for D-m-Tyrosine based on established enzymatic reactions for related compounds and provide the technical means to validate and explore this pathway.

The Putative Metabolic Pathway of D-m-Tyrosine

The metabolism of D-m-Tyrosine is hypothesized to be primarily a catabolic process, dominated by the action of D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the degradation of a wide range of neutral and basic D-amino acids.[7][8]

Figure 1: Hypothesized primary catabolic pathway for D-m-Tyrosine via D-Amino Acid Oxidase (DAAO).

Core Reaction: Oxidative Deamination by DAAO

The central step in D-m-Tyrosine catabolism is its oxidative deamination by DAAO (EC 1.4.3.3).[9] This enzyme exhibits high specificity for D-isomers of amino acids.[7] The reaction proceeds in two main stages:

-

Oxidation: DAAO, using its flavin adenine dinucleotide (FAD) cofactor, oxidizes D-m-Tyrosine to form the corresponding α-imino acid. In this process, FAD is reduced to FADH₂, which then reacts with molecular oxygen (O₂) to regenerate FAD and produce hydrogen peroxide (H₂O₂).[8][9]

-

Hydrolysis: The resulting α-imino acid is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to yield the α-keto acid, m-hydroxyphenylpyruvic acid (m-HPPA) , and an ammonium ion (NH₄⁺).[7]

The overall reaction is: D-m-Tyrosine + O₂ + H₂O → m-Hydroxyphenylpyruvic Acid + NH₄⁺ + H₂O₂

Fate of m-Hydroxyphenylpyruvic Acid

The subsequent fate of m-HPPA is less defined but can be inferred from general aromatic acid metabolism. It may be a substrate for various hydroxylases and decarboxylases, potentially being converted into dihydroxyphenylacetic acid isomers or m-hydroxyphenylacetic acid. These metabolites could then be excreted or interact with other metabolic pathways, such as those involving monoamine oxidases (MAO).[10]

Interaction with the Catecholamine Pathway

A critical area of investigation is the potential for D-m-Tyrosine or its derivatives to interact with the L-p-Tyrosine pathway. While it is unlikely that D-m-Tyrosine is a substrate for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, due to stereospecificity, it may act as a competitive inhibitor.[1][6] Synthetic analogs like O-Methyl-D-tyrosine are known potent inhibitors of TH.[5][6] Therefore, elevated levels of D-m-Tyrosine could theoretically modulate dopamine synthesis, a mechanism with profound pharmacological implications.

Methodologies for Pathway Analysis

A multi-faceted analytical approach is required to fully elucidate and quantify the D-m-Tyrosine metabolic pathway. This involves specific metabolite quantification, enzyme kinetic assays, and metabolic flux analysis.

Quantification of D-m-Tyrosine and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of D-m-Tyrosine and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[11][12] High-Performance Liquid Chromatography (HPLC) with chiral separation is also a robust alternative.[13][14]

Figure 2: General workflow for the quantification of D-m-Tyrosine using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of D-m-Tyrosine

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a known concentration of D-m-Tyrosine-d₃ (internal standard) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[11]

-

-

Chiral Derivatization (Optional, if not using a chiral column):

-

LC-MS/MS Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V) OR a standard C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) if derivatization was performed.[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes.

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for D-m-Tyrosine, its metabolites, and the internal standard must be optimized.

-

-

Data Analysis:

-

Quantify D-m-Tyrosine by calculating the peak area ratio of the analyte to the stable isotope-labeled internal standard.

-

Generate a calibration curve using standards prepared in a surrogate matrix to determine absolute concentrations.

-

Table 1: Example MRM Transitions for D-m-Tyrosine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| D-m-Tyrosine | 182.1 | 136.1 | 15 |

| D-m-Tyrosine-d₃ (IS) | 185.1 | 139.1 | 15 |

| m-HPPA | 181.0 | 135.0 | 18 |

(Note: These values are illustrative and must be empirically optimized on the specific instrument used.)

D-Amino Acid Oxidase (DAAO) Activity Assay

Determining if D-m-Tyrosine is a substrate for DAAO and establishing its kinetic parameters (Kₘ, kcat) is fundamental. A continuous spectrophotometric assay measuring oxygen consumption is a direct and reliable method.

Experimental Protocol: DAAO Oxygen Consumption Assay

-

Instrumentation: A Clark-type oxygen electrode system (e.g., Hansatech Oxygraph) is required.[8]

-

Reagents:

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 8.3, air-saturated at 25°C.[8]

-

Cofactor: 20 µM FAD solution.

-

Substrate: Stock solutions of D-m-Tyrosine (e.g., 0.1 mM to 10 mM).

-

Enzyme: Purified recombinant DAAO (e.g., from human or pig kidney).

-

-

Procedure:

-

Calibrate the electrode to 100% with air-saturated buffer (O₂ concentration = 0.253 mM at 25°C) and to 0% with sodium dithionite.

-

In the reaction chamber, add 1 mL of assay buffer, FAD, and the desired concentration of D-m-Tyrosine substrate. Allow the signal to stabilize.

-

Initiate the reaction by injecting a small volume (e.g., 10 µL) of DAAO enzyme solution (approx. 10 µg).[8]

-

Record the initial rate of oxygen consumption.

-

-

Data Analysis:

-

Calculate the specific activity in units of µmol of O₂ consumed per minute per mg of enzyme.

-

Repeat the assay across a range of D-m-Tyrosine concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vmax).

-

Relevance in Drug Development and Clinical Research

The D-m-Tyrosine pathway is not merely of academic interest; it holds significant potential in pharmacology and clinical diagnostics.

-

Neuropharmacology: As discussed, D-m-Tyrosine or its metabolites could modulate catecholamine synthesis, offering a novel target for conditions characterized by dopaminergic dysregulation.[6] A compound that is selectively metabolized in the brain to an inhibitor of tyrosine hydroxylase could serve as a targeted pro-drug.

-

Oncology: The hydrogen peroxide (H₂O₂) produced by the DAAO reaction is a potent reactive oxygen species (ROS).[17] This has led to the development of enzyme-prodrug therapies where DAAO is targeted to tumor cells, which then convert a systemically administered, non-toxic D-amino acid into a cytotoxic agent (H₂O₂) specifically at the tumor site. D-m-Tyrosine could be explored as a potential prodrug in such systems.

-

Biomarker Discovery: The presence and concentration of D-m-Tyrosine in bodily fluids may serve as a biomarker for the status of gut microbiota or for diseases associated with altered D-amino acid metabolism.[17][18] Accurate quantification using the methods described herein is a prerequisite for such clinical applications.

Conclusion and Future Directions

The metabolic pathway of D-m-Tyrosine, while not as classically defined as that of its L-para isomer, presents a compelling area for scientific inquiry. The framework presented here, centered on catabolism by D-Amino Acid Oxidase, provides a robust, testable hypothesis. The true value of this pathway lies at the intersection of microbiology, neurochemistry, and pharmacology.

Future research should focus on unequivocally identifying the downstream metabolites of m-HPPA, quantifying the flux through this pathway in vivo using stable isotope tracing techniques,[4][19] and screening D-m-Tyrosine and its derivatives for inhibitory activity against tyrosine hydroxylase and other key enzymes in neurotransmitter metabolism. As our understanding of the subtle but powerful roles of D-amino acids grows, the D-m-Tyrosine pathway is poised to become a significant new chapter in our exploration of metabolic regulation and its therapeutic manipulation.

References

-

Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Engineering the substrate specificity of D-amino-acid oxidase. The Journal of Biological Chemistry. Available at: [Link]

-

Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences. Available at: [Link]

-

Pilone, M. S. (2000). D-Amino acid oxidase: physiological role and applications. Biochemistry. Biokhimiia. Available at: [Link]

-

Wang, Y., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pollegioni, L., et al. (2007). Engineering the Substrate Specificity of D-Amino-acid Oxidase. Journal of Biological Chemistry. Available at: [Link]

-

Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. Available at: [Link]

-

Molla, G., et al. (2017). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS ONE. Available at: [Link]

-

Soya, Y., et al. (2021). D-Amino acid metabolism in bacteria. Journal of Bacteriology. Available at: [Link]

-

Wikipedia. (n.d.). Tyrosine hydroxylase. Available at: [Link]

-

Sacchi, S., et al. (2012). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology. Available at: [Link]

-

Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. Available at: [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

-

Balboni, G., et al. (2008). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Molecules. Available at: [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]

-

The European Bioinformatics Institute (EMBL-EBI). (n.d.). Tyrosine 3-monooxygenase. Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids. Available at: [Link]

-

Imai, K., et al. (1994). Analytical Chemistry and Biochemistry of D‐Amino Acids. Biomedical Chromatography. Available at: [Link]

-

Hamase, K., et al. (2009). Simple and Low-Cost High-Performance Liquid Chromatographic Method for Determination of D- and L-Amino Acids. Journal of Chromatographic Science. Available at: [Link]

-

Fitzpatrick, P. F. (2016). Mechanistic Studies of an Amine Oxidase Derived from d-Amino Acid Oxidase. Biochemistry. Available at: [Link]

-

Bakke, O. (1973). Study of the intestinal tyrosine metabolism using stable isotopes and gas chromatography-mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

-

Der-Avakian, A., & Barnes, C. A. (2015). The main enzymes involved in the metabolism of D-amino acids. Journal of Neuroscience. Available at: [Link]

-

Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. Available at: [Link]

-

Luedtke, R. R. (n.d.). Tyrosine hydroxylase – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Rosini, E., et al. (2018). (A) Reaction of oxidation of D-amino acids catalyzed by DAAO. (B)... ResearchGate. Available at: [Link]

-

Konno, R., et al. (Eds.). (2016). D-Amino Acids: Physiology, Metabolism, and Application. ResearchGate. Available at: [Link]

-

Gairí, M., et al. (2006). New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

-

Imai, K. (2001). D-Amino Acid Analysis. Springer Nature Experiments. Available at: [Link]

-

Kato, Y., et al. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem. Available at: [Link]

-

Schenck, C. A., & Maeda, H. (2018). General and specialized tyrosine metabolism pathways in plants. Journal of Experimental Botany. Available at: [Link]

-

Goldstein, D. S. (2013). The function of tyrosine hydroxylase in the normal and Parkinsonian brain. PMI Translation. Available at: [Link]

-

Small Molecule Pathway Database. (2013). Phenylalanine and Tyrosine Metabolism. Available at: [Link]

-

DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Available at: [Link]

-

Aldrich, J. V., et al. (2014). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. Available at: [Link]

Sources

- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The function of tyrosine hydroxylase in the normal and Parkinsonian brain. | PMI Translation [vumc.org]

- 4. Study of the intestinal tyrosine metabolism using stable isotopes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Natural Occurrence and Analysis of D-Tyrosine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically, life's building blocks were thought to be exclusively "left-handed" (L-amino acids). However, a paradigm shift has revealed the significant presence and function of their "right-handed" counterparts, D-amino acids, across the biological kingdom. This guide delves into the natural world of D-tyrosine and its structural isomers, particularly D-meta-tyrosine (D-m-tyrosine), D-ortho-tyrosine (D-o-tyrosine), and the canonical D-para-tyrosine (D-p-tyrosine). We will navigate the distinct pathways of their formation—from enzymatic synthesis to non-enzymatic generation under oxidative stress—and explore their distribution in various organisms. This document provides a Senior Application Scientist's perspective on their physiological roles, their emergence as critical biomarkers for disease, and their applications in modern drug development. Foundational to this guide are detailed, field-proven analytical methodologies, complete with step-by-step protocols and the rationale behind experimental design, to empower researchers in the precise detection and quantification of these elusive molecules.

The Expanding Universe of D-Amino Acids: Beyond L-Chirality

For decades, D-amino acids were considered biological anomalies, primarily associated with bacterial cell walls.[1][2] This perspective has been thoroughly revised. Advanced analytical techniques have uncovered a wide distribution and diverse functional roles for D-amino acids in complex organisms, including mammals.[2][3][4] D-Serine and D-aspartate, for instance, are now established as key players in the central nervous system, modulating neurotransmission and contributing to brain development.[2][3][4]

Within this expanding field, the isomers of tyrosine present a particularly compelling case. Tyrosine is not just a proteinogenic amino acid; it is the precursor to vital catecholamines (dopamine, norepinephrine) and thyroid hormones.[5][6][7] Its isomers are categorized by the position of the hydroxyl group on the phenyl ring:

-

para-Tyrosine (p-Tyr): The canonical, proteinogenic form.

-

meta-Tyrosine (m-Tyr): A rare isomer arising from oxidative stress.[5]

-

ortho-Tyrosine (o-Tyr): Another rare isomer also formed via oxidative stress.[5]

Each of these exists in both L- and D-chiral forms. This guide will focus on the natural occurrence and analysis of the D-enantiomers of these three isomers, with a special emphasis on D-m-tyrosine.

Biogenesis and Distribution of D-Tyrosine Isomers

The origins of D-tyrosine isomers in nature are twofold, reflecting distinct biological contexts: deliberate enzymatic synthesis and stochastic, damage-induced formation.

Enzymatic Pathways: Racemization and Post-Translational Modification

In certain organisms, D-amino acids are synthesized intentionally.

-

Bacterial Racemases: Bacteria employ amino acid racemase enzymes to convert L-amino acids directly into their D-enantiomers.[1] These D-amino acids, including D-alanine and D-glutamate, are essential for constructing the peptidoglycan cell wall, making the enzymes that produce them prime targets for antibacterial drugs.[1] While specific tyrosine racemases are less common, the enzymatic machinery for producing various free D-amino acids is a hallmark of the microbial world.

-

Post-Translational Isomerization: In higher organisms, D-amino acids are often found within peptides. This occurs through a post-translational modification where a specific L-amino acid residue in a ribosomally synthesized peptide is converted to a D-residue by a peptidylaminoacyl-L/D-isomerase.[8][9] This single chiral flip can dramatically alter the peptide's conformation, receptor binding affinity, and resistance to degradation, often enhancing its biological activity by orders of magnitude.[8] Such modifications have been identified in neuropeptides, hormones, and venoms from species like snails, frogs, and spiders.[2][9]

Non-Enzymatic Formation: A Signature of Oxidative Stress

Unlike D-p-tyrosine, the meta and ortho isomers arise not from precise enzymatic action but as byproducts of cellular damage. Under conditions of oxidative stress, the overproduction of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), leads to non-enzymatic free-radical hydroxylation of L-phenylalanine.[5] This attack is less specific than enzymatic catalysis and can add a hydroxyl group at the meta or ortho positions, forming L-m-tyrosine and L-o-tyrosine. Subsequent racemization can lead to the D-forms. The presence of these isomers is therefore a direct footprint of oxidative damage to proteins and free amino acids.[10]

Figure 1: Non-enzymatic formation of m- and o-tyrosine via free-radical attack on L-phenylalanine during oxidative stress.

Distribution in Nature

The detection of D-tyrosine isomers varies widely depending on the organism and the specific isomer .

| Isomer | Organism/Source | Biological Context | Key References |

| D-p-Tyrosine | Bacteria | Component of cell walls and secondary metabolites. | [1][11] |

| Animal Peptides | Post-translational modification in neuropeptides, venoms. | [2][8][9] | |

| D-m-Tyrosine | Mammalian Tissues/Fluids | Biomarker of oxidative stress and protein damage. | [5][12][13] |

| D-o-Tyrosine | Mammalian Tissues/Fluids | Biomarker of oxidative stress and protein damage. | [5][10] |

| D-Amino Acids (General) | Processed Foods/Plants | Formed during heat treatment (Maillard reaction). | [14] |

Physiological Roles and Pathological Implications

While free D-p-tyrosine does not share the extensive signaling roles of D-serine, its incorporation into peptides is functionally critical. Conversely, the appearance of D-m-tyrosine and D-o-tyrosine is less about a specific physiological role and more an indicator of a pathological state.

D-p-Tyrosine in Neuropeptides: A Structural Switch for Function

The substitution of a single L-amino acid with its D-enantiomer can profoundly impact a peptide's three-dimensional structure. This modification, often occurring near the N-terminus, can:

-

Enhance Receptor Affinity: The altered conformation can lead to a much tighter and more specific binding to its target receptor.[8]

-

Increase Stability: D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids. This makes D-amino acid-containing peptides (DAACPs) highly resistant to degradation, prolonging their half-life and biological effect.[15]

D-m/o-Tyrosine as Biomarkers of Oxidative Stress

The most significant clinical application for D-m-tyrosine and its ortho-isomer is their use as biomarkers. Because their formation is directly linked to free-radical damage, elevated levels in biological fluids like urine and plasma serve as a quantifiable indicator of systemic oxidative stress.[12][13] This has profound implications for a range of pathologies:

-

Neurodegenerative Diseases: Conditions like Alzheimer's disease are associated with high levels of oxidative stress in the brain.[13]

-

Atherosclerosis and Inflammation: Oxidative damage is a key driver of vascular inflammation and the progression of atherosclerosis.[13][16]

-

Diabetes: Chronic hyperglycemia in diabetes leads to increased production of ROS, resulting in elevated levels of oxidative damage markers.[16]

Figure 2: Pathway from pathological state to the generation and detection of m/o-tyrosine as biomarkers.

A Practical Guide to the Analysis of D-Tyrosine Isomers

Expertise & Experience: The analysis of D-amino acids is non-trivial. Their low natural abundance, often in the presence of a vast excess of their L-enantiomers, presents a significant analytical challenge.[17] Furthermore, isomers like m- and o-tyrosine are chemically identical to p-tyrosine in mass, demanding sophisticated separation techniques. A robust analytical method must be both highly selective and exquisitely sensitive.

The Analytical Challenge: Chirality and Abundance

-

Enantiomers: D- and L-forms of an amino acid have identical physical properties (mass, charge), making them indistinguishable by standard mass spectrometry alone.[17][18]

-

Isomers: o-, m-, and p-tyrosine are structural isomers with the same elemental formula and mass, also requiring separation prior to detection.

-

Matrix Effects: Biological samples (plasma, tissue homogenates) are incredibly complex. Co-eluting substances can interfere with the signal of the target analyte, a phenomenon known as matrix effects.[17]

Core Methodologies: A Comparative Overview

High-performance liquid chromatography (HPLC) is the dominant approach for these analyses, often coupled with tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[17][19]

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS (Direct) | Separation on a chiral stationary phase (CSP) column. | Fewer sample preparation steps. | CSP columns can be expensive and less robust. |

| LC-MS/MS (Indirect) | Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard reversed-phase column. | High resolution, robust separation, can improve ionization. | Requires extra sample preparation step (derivatization).[20][21] |

| GC-MS | Volatile derivatives are separated on a chiral GC column. | Excellent separation efficiency. | Requires derivatization to make amino acids volatile; high temperatures can risk racemization.[14][22] |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary, often with a chiral selector in the buffer. | Very high separation efficiency, low sample consumption. | Lower sensitivity compared to LC-MS; can be less robust.[4] |

Trustworthiness: For quantitative analysis, the gold standard is stable isotope dilution LC-MS/MS . This involves "spiking" the sample with a known amount of the analyte that has been synthesized with heavy isotopes (e.g., ¹³C or ¹⁵N). This internal standard behaves identically to the native analyte through extraction, derivatization, and chromatography, but is distinguished by the mass spectrometer. By comparing the signal ratio of the native analyte to the heavy-labeled standard, one can correct for any sample loss or matrix effects, ensuring a highly accurate and self-validating measurement.

Experimental Protocol: Quantification of D-m-Tyrosine in Human Plasma via LC-MS/MS

This protocol describes an indirect approach using chiral derivatization, which provides excellent selectivity and is a common, robust method in many research labs.

1. Sample Preparation (Protein Precipitation & Extraction)

- Rationale: To remove high-abundance proteins that would interfere with the analysis and to extract the small molecule analytes.

- a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., D-m-[¹³C₉, ¹⁵N₁]-Tyrosine in water). Vortex briefly.

- b. Add 400 µL of ice-cold acetonitrile. This high ratio of organic solvent causes proteins to precipitate out of solution.

- c. Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

- d. Centrifuge at 14,000 x g for 10 minutes at 4°C. The precipitated proteins will form a pellet.

- e. Carefully transfer the supernatant (which contains the amino acids) to a new tube.

- f. Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

2. Chiral Derivatization

- Rationale: To create diastereomers that can be separated on a standard (achiral) chromatography column and to add a chemical tag that improves detection sensitivity.

- a. Reconstitute the dried extract in 50 µL of borate buffer (pH 8.5).

- b. Add 50 µL of a chiral derivatizing agent solution (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate, "FLEC," in acetone).[23]

- c. Vortex and incubate at 60°C for 30 minutes.

- d. Add 10 µL of a quenching solution (e.g., hydroxylamine) to stop the reaction.

- e. The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- a. Liquid Chromatography:

- Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 10% B to 90% B over 10 minutes. Rationale: This gradient allows for the separation of the derivatized amino acids based on their hydrophobicity.

- Injection Volume: 5 µL.

- b. Tandem Mass Spectrometry:

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM is highly specific. It isolates a specific mass-to-charge ratio (m/z) for the derivatized parent molecule, fragments it, and then monitors for a specific fragment ion's m/z. This two-stage filtering dramatically reduces chemical noise.

- MRM Transitions:

- D/L-m-Tyrosine Derivative: Precursor ion (parent) m/z → Product ion (fragment) m/z.

- Internal Standard Derivative: Precursor ion (heavy parent) m/z → Product ion (heavy fragment) m/z.

- (Note: Specific m/z values must be determined empirically for the chosen derivative.)

Visualization of Analytical Workflow

Figure 3: A typical experimental workflow for the quantification of D-tyrosine isomers in a biological matrix.

Applications in Drug Discovery and Development

The unique properties of D-tyrosine and its synthetic derivatives make them valuable assets in modern pharmacology.

-

Peptidomimetics: The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a synthetic derivative widely used in the development of opioid ligands.[24] Incorporating Dmt at the N-terminus often yields compounds with superior potency and receptor selectivity compared to their natural counterparts.[24][25] This strategy leverages the structural constraints imposed by the dimethyl groups to achieve a more favorable binding conformation.

-

Pharmacological Probes: Synthetic derivatives like O-Methyl-D-tyrosine serve as specific inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[26][27] By administering this compound, researchers can controllably deplete levels of dopamine and norepinephrine, providing a powerful tool to investigate the roles of these neurotransmitters in neurological disorders like Parkinson's disease.[26]

-

Biomarker-Driven Therapeutics: As the role of D-m-tyrosine as a reliable biomarker of oxidative stress becomes more established, it can be used in clinical trials to stratify patients or to measure the efficacy of antioxidant therapies.

Conclusion and Future Perspectives

The natural occurrence of D-m-tyrosine and its related isomers represents a fascinating intersection of deliberate biosynthesis, pathological damage, and analytical science. Once dismissed as mere curiosities, these molecules are now understood to be functionally significant peptides and critical indicators of cellular health. The key takeaway for researchers is the dual nature of D-tyrosine isomers: D-p-tyrosine can be a deliberate, functional modification in peptides, while D-m-tyrosine and D-o-tyrosine are indelible signatures of oxidative stress.

Future research will likely focus on developing higher-throughput analytical methods to screen large patient cohorts, further solidifying the clinical utility of these biomarkers. Moreover, the continued exploration of the "D-amino acid-ome" in various organisms will undoubtedly uncover new peptides with unique therapeutic potential, reinforcing the notion that in biology, both the left and the right hand have vital roles to play.

References

- Sweeting, T. D-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry.

- Pollegioni, L., et al. Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences.

- Julian, R. R., et al. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed.

- Pollegioni, L., et al. Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate.

- Radkov, A. D., & Moe, L. A. Bacterial synthesis of d-amino acids. ProQuest.

- [Applications and synthesis of D-amino acids]. PubMed.

- O-Methyl-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Chiral Amino Acid Analysis Using LC/MS. Wako Blog.

- Zhang, D., et al. Distribution, industrial applications, and enzymatic synthesis of D-amino acids. PubMed.

- Ishii, C. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.

- Ilc, T., et al. Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

- Pätzold, R., & Brückner, H. Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. ACS Publications.

- Molla, G., et al. Enzymatic detection of D-amino acids. PubMed.

- Li, L., et al. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications.

- Armstrong, D. W., et al. Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International.

- Kimura, T., et al. D-Amino Acids in the Nervous and Endocrine Systems. MDPI.

- Szőke, É., et al. Chiral separations for d-amino acid analysis in biological samples. PubMed.

- Imai, K., et al. Analytical Chemistry and Biochemistry of D-Amino Acids. ResearchGate.

- Pîrnău, A., et al. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. MDPI.

- Balboni, G., et al. Role of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. MDPI.

- O-Methyl-D-tyrosine: A Technical Guide for Researchers. Benchchem.

- Hamase, K. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed.

- Einarsson, S., et al. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry.

- Tyrosine. Wikipedia.

- Checco, J. W., & Sweedler, J. V. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry. PubMed Central.

- Kreil, G. D-amino acids in animal peptides. PubMed.

- Kubala, J. Tyrosine: Benefits, Side Effects and Dosage. Healthline.

- Overview of Tyrosine Metabolism. Creative Proteomics.

- Tyrosine. WebMD.

- D-Amino acid. Wikipedia.

- G. Salvadori, S., et al. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. PubMed.

- Franklin, M. R., et al. A d-Amino Acid-Containing Neuropeptide Discovery Funnel. ACS Publications.

- Oliva, M., et al. Tyrosine biosynthesis, metabolism, and catabolism in plants. ResearchGate.

- Tyrosine. University of Rochester Medical Center.

- Miho, K., et al. The Plasma Levels of 3-Hydroxybutyrate, Dityrosine, and Other Markers of Oxidative Stress and Energy Metabolism in Major Depressive Disorder. MDPI.

- Lieberman, H. R. Tyrosine and Stress: Human and Animal Studies. National Academies Press.

- Widhalm, J. R., & Dudareva, N. General and specialized tyrosine metabolism pathways in plants. PubMed Central.

- L-tyrosine biosynthetic process. Saccharomyces Genome Database.

- Mita, S., et al. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PubMed Central.

- DiMarco, T., & Giulivi, C. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed.

- da Costa, G. G., et al. Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage. ResearchGate.

- Beaudry, F. Rapid Synthesis of Boc-2',6'-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate.

Sources

- 1. Bacterial synthesis of d-amino acids - ProQuest [proquest.com]

- 2. D-Amino acid - Wikipedia [en.wikipedia.org]

- 3. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 8. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-amino acids in animal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uni-giessen.de [uni-giessen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 21. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Boc-O-Allyl-D-m-tyrosine as a Versatile Building Block in Modern Chemistry

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. These modifications can enhance proteolytic stability, constrain peptide conformation, and introduce novel functionalities. Boc-O-Allyl-D-m-tyrosine is a synthetically versatile building block that offers a unique combination of features: a D-configuration for enzymatic resistance, a meta-substituted aromatic ring for exploring novel structure-activity relationships (SAR), and orthogonal protecting groups (Boc and O-allyl) that allow for selective chemical manipulation.[1][2] This guide provides an in-depth technical overview of the synthesis, properties, and applications of Boc-O-Allyl-D-m-tyrosine for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

Boc-O-Allyl-D-m-tyrosine is typically a yellow oil or a white to off-white powder, depending on its purity and physical state.[1][2] The introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly increases the lipophilicity of the parent D-m-tyrosine, rendering it soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), N,N-dimethylformamide (DMF), and alcohols.[1]

| Property | Boc-O-Allyl-D-m-tyrosine | Boc-O-Allyl-L-m-tyrosine |

| Synonyms | Boc-D-m-Tyr(All)-OH, Boc-D-3-Allyloxyphenylalanine | Boc-L-m-Tyr(All)-OH, Boc-L-3-Allyloxyphenylalanine |

| CAS Number | 1213571-65-3 | 1175919-93-3 |

| Molecular Formula | C₁₇H₂₃NO₅ | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol | 321.37 g/mol |

| Appearance | Yellow oil | White to off-white powder |

| Purity | ≥ 98% (HPLC) | ≥ 99% (HPLC) |

| Optical Rotation | [a]D²⁵ = -24 ± 2° (c=1 in Ethanol) | [a]D²⁵ = +33.0 ± 2° (c=1 in EtOH) |

| Storage Conditions | 0 - 8 °C | 0 - 8 °C |

Table 1: Physicochemical Properties of Boc-O-Allyl-D/L-m-tyrosine. [1][2]

Safety and Handling

Synthesis of Boc-O-Allyl-D-m-tyrosine

The synthesis of Boc-O-Allyl-D-m-tyrosine can be achieved in a two-step process starting from D-m-tyrosine. The first step involves the selective O-allylation of the phenolic hydroxyl group, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: O-Allylation of D-m-tyrosine

This procedure is adapted from standard protocols for the O-allylation of tyrosine.

Materials:

-

D-m-tyrosine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of D-m-tyrosine (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude O-Allyl-D-m-tyrosine, which can be used in the next step without further purification.

Step 2: N-Boc Protection of O-Allyl-D-m-tyrosine

This protocol is a standard procedure for the N-Boc protection of amino acids.[4]

Materials:

-

O-Allyl-D-m-tyrosine (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous potassium bisulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve O-Allyl-D-m-tyrosine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add NaHCO₃ (2.0 eq) to the solution and stir until dissolved.

-

Add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, add water and wash the aqueous layer with EtOAc to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a saturated KHSO₄ solution.

-

Extract the product with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Boc-O-Allyl-D-m-tyrosine.

Diagram 1: Synthesis Workflow for Boc-O-Allyl-D-m-tyrosine.

Application in Peptide Synthesis

Boc-O-Allyl-D-m-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS), primarily due to its orthogonal protecting groups. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the O-allyl group is stable to acidic and basic conditions but can be selectively cleaved using a palladium(0) catalyst.[5][6] This orthogonality allows for the selective deprotection of the tyrosine side chain for further modification while the peptide remains attached to the solid support.

Incorporation into a Peptide Chain (Boc-SPPS)

The following is a general protocol for the incorporation of Boc-O-Allyl-D-m-tyrosine into a growing peptide chain using Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-O-Allyl-D-m-tyrosine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Activation: In a separate vessel, pre-activate Boc-O-Allyl-D-m-tyrosine (3 eq.) with the coupling reagent (3 eq.) and DIPEA (6 eq.) in DMF for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group from the newly added residue, preparing it for the next coupling cycle.

-

Neutralization and Washing: Neutralize the resin with a 5-10% solution of DIPEA in DMF and wash with DMF and DCM.

Diagram 2: Boc-SPPS Cycle for Amino Acid Incorporation.

Selective On-Resin Deprotection of the O-Allyl Group

The selective removal of the O-allyl group is a key advantage of this building block, enabling site-specific modifications such as phosphorylation, glycosylation, or attachment of fluorescent labels.

Materials:

-

Peptide-resin containing the O-Allyl-D-m-tyrosine residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., Phenylsilane - PhSiH₃)

-